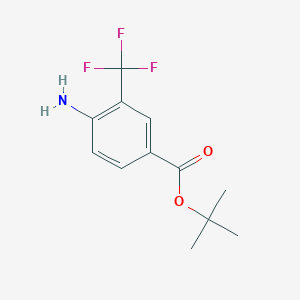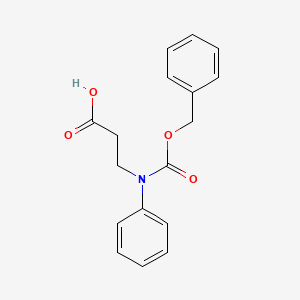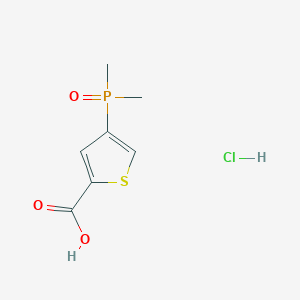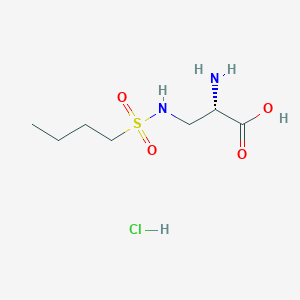
(2S)-2-amino-3-(butane-1-sulfonamido)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is a chemical compound known for its significant role in medical and pharmaceutical research. It is a derivative of propanoic acid and contains a sulfonamide group, which is known for its biological activity. This compound is often used in the synthesis of various drugs and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves several steps. One common method includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in the product quality .
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds that have different biological activities .
科学的研究の応用
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial in the formation of blood clots .
類似化合物との比較
Similar Compounds
(2S)-2-(butane-1-sulfonamido)propanoic acid: A closely related compound with similar chemical properties but without the hydrochloride group.
Tirofiban: A compound with a similar structure and mechanism of action, used as an antiplatelet agent.
Uniqueness
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
特性
分子式 |
C7H17ClN2O4S |
|---|---|
分子量 |
260.74 g/mol |
IUPAC名 |
(2S)-2-amino-3-(butylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O4S.ClH/c1-2-3-4-14(12,13)9-5-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
InChIキー |
MTZGACOPNHPETD-RGMNGODLSA-N |
異性体SMILES |
CCCCS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
正規SMILES |
CCCCS(=O)(=O)NCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


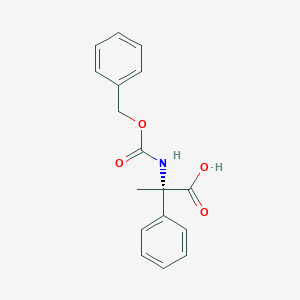
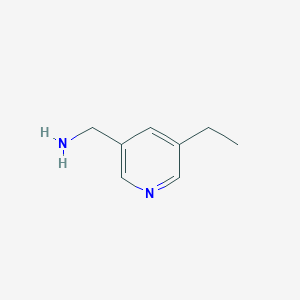
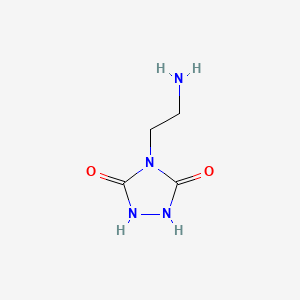
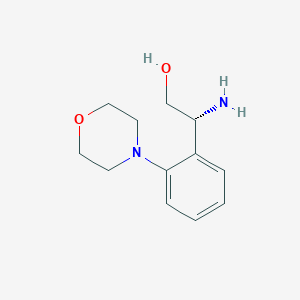
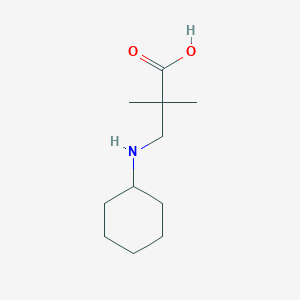
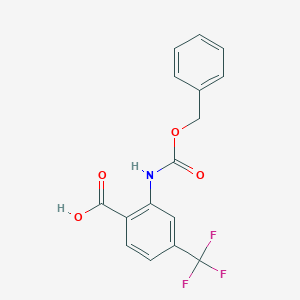
![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
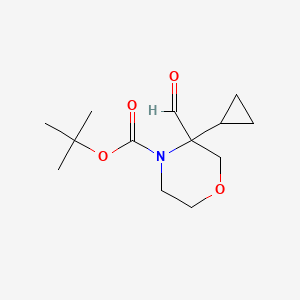
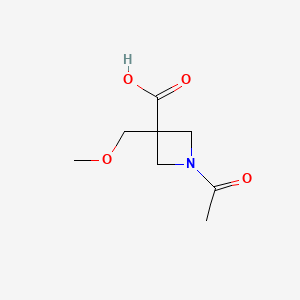
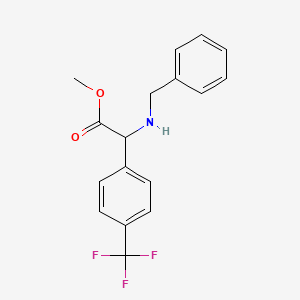
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)
